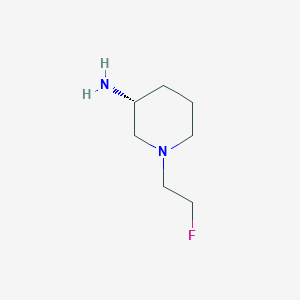

(R)-1-(2-Fluoroethyl)piperidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15FN2 |

|---|---|

Molecular Weight |

146.21 g/mol |

IUPAC Name |

(3R)-1-(2-fluoroethyl)piperidin-3-amine |

InChI |

InChI=1S/C7H15FN2/c8-3-5-10-4-1-2-7(9)6-10/h7H,1-6,9H2/t7-/m1/s1 |

InChI Key |

RZCRIYWIMDHDKZ-SSDOTTSWSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)CCF)N |

Canonical SMILES |

C1CC(CN(C1)CCF)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemoenzymatic Approaches to R 1 2 Fluoroethyl Piperidin 3 Amine

Retrosynthetic Analysis and Key Strategic Disconnections for the Compound

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For (R)-1-(2-Fluoroethyl)piperidin-3-amine, the primary retrosynthetic disconnections focus on the formation of the chiral piperidine (B6355638) ring and the introduction of the N-fluoroethyl group.

A logical retrosynthetic approach would involve two main disconnections:

C-N bond disconnection of the 2-fluoroethyl group: This leads back to the key intermediate, (R)-3-aminopiperidine, and a suitable 2-fluoroethylating agent. This is a common strategy as the piperidine ring can be synthesized first, and the N-substituent can be introduced in a later step.

Disconnection of the piperidine ring: The chiral (R)-3-aminopiperidine core can be conceptually broken down in several ways. A common strategy involves a disconnection to a prochiral 1,5-dicarbonyl compound or a related precursor that can be cyclized. Alternatively, a functionalized pyridine (B92270) can be a precursor, which is then reduced and functionalized.

These disconnections lead to several potential synthetic pathways, which are explored in more detail in the subsequent sections. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the efficiency of the stereocontrol method. princeton.edu

Enantioselective Synthesis Approaches for the (R)-Configuration

Achieving the desired (R)-configuration at the C3 position of the piperidine ring is a critical challenge in the synthesis of the target molecule. Several enantioselective methods have been developed to address this, including asymmetric catalysis, the use of chiral auxiliaries, and chemoenzymatic approaches.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis offers an efficient and atom-economical way to synthesize chiral piperidines. thieme-connect.comnih.gov Various transition metal catalysts and organocatalysts have been employed to achieve high enantioselectivity in the formation of the piperidine ring. nih.govrsc.org

Rhodium-Catalyzed Asymmetric Hydrogenation: Rhodium complexes with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of substituted pyridinium (B92312) salts or enamines to produce chiral piperidines. acs.orgniscpr.res.in For instance, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative can yield 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.org

Copper-Catalyzed Asymmetric Reactions: Copper catalysts have also emerged as powerful tools for the enantioselective synthesis of chiral piperidines. rsc.orgnih.gov For example, copper-catalyzed asymmetric allylic substitution reactions can be used to construct chiral piperidine skeletons. rsc.org Furthermore, copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of piperidines. acs.org

Organocatalysis: Metal-free organocatalysis provides a valuable alternative for the asymmetric synthesis of piperidines. Chiral amines, such as proline derivatives, can catalyze the enantioselective Michael addition of aldehydes or ketones to nitroalkenes, leading to the formation of polysubstituted piperidines with excellent stereocontrol. rsc.org

| Catalytic System | Description | Key Advantages |

| Rhodium Catalysis | Asymmetric hydrogenation of pyridinium salts or enamines using chiral Rh-phosphine complexes. acs.orgniscpr.res.in | High enantioselectivity, applicable to a range of substrates. |

| Copper Catalysis | Asymmetric allylic substitutions and C-H aminations catalyzed by chiral Cu complexes. rsc.orgnih.govacs.org | Mild reaction conditions, good functional group tolerance. |

| Organocatalysis | Enantioselective Michael additions and other transformations catalyzed by small organic molecules. rsc.org | Metal-free, environmentally benign, readily available catalysts. |

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. wikipedia.org

For the synthesis of (R)-3-aminopiperidine, a chiral auxiliary can be attached to a precursor molecule to direct the formation of the piperidine ring. For example, arabinopyranosylamine has been used as a carbohydrate-based chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones, which can be further transformed into disubstituted piperidines. researchgate.net Another approach involves the use of chiral oxazolopiperidone lactams, which are versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net The use of chiral sulfinyl imines has also been demonstrated in the enantioselective synthesis of substituted piperidin-4-ols. nih.gov

Chemoenzymatic Synthesis and Biocatalytic Transformations for Chiral Piperidines

Chemoenzymatic and biocatalytic methods are increasingly being recognized as powerful and sustainable alternatives for the synthesis of chiral amines. beilstein-journals.orgrsc.orgnih.govnih.gov These methods utilize enzymes, which are highly selective and efficient catalysts that operate under mild reaction conditions. beilstein-journals.orgnih.gov

Transaminases (TAs): Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate. beilstein-journals.orgscispace.com This has proven to be a highly effective method for the asymmetric synthesis of (R)-3-aminopiperidine derivatives. google.comgoogle.com The process typically involves the enzymatic amination of a prochiral N-protected 3-piperidone. The use of ω-transaminases, often with isopropylamine (B41738) as the amine donor, can lead to high yields and excellent enantiomeric excess of the desired (R)-amine. beilstein-journals.org The protecting group on the nitrogen can be removed in a subsequent step to yield (R)-3-aminopiperidine. google.com

Enzyme Cascades: Multi-enzyme cascades that mimic biosynthetic pathways offer a streamlined approach to synthesizing complex molecules. rsc.orgresearchgate.net For example, a cascade involving a galactose oxidase (GOase) and an imine reductase (IRED) has been used to convert N-Cbz-protected L-lysinol to L-3-N-Cbz-aminopiperidine. rsc.org The GOase oxidizes the amino alcohol to the corresponding amino aldehyde, which then spontaneously cyclizes to a cyclic imine. The IRED then reduces the imine to the final chiral piperidine product. rsc.org

| Biocatalytic Method | Description | Key Advantages |

| Transaminases (TAs) | Asymmetric amination of N-protected 3-piperidones using (R)-selective transaminases. beilstein-journals.orgscispace.comgoogle.comgoogle.com | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Enzyme Cascades | Multi-enzyme systems that perform sequential reactions in one pot, such as GOase/IRED cascades. rsc.orgresearchgate.net | Increased efficiency, reduced waste, avoids isolation of intermediates. |

Introduction of the 2-Fluoroethyl Moiety: Advanced Fluorination Strategies

The final key step in the synthesis of this compound is the introduction of the 2-fluoroethyl group onto the piperidine nitrogen. This can be achieved through various fluorination strategies.

Electrophilic Fluorination Methodologies

Given that the piperidine nitrogen is nucleophilic, a common strategy for N-fluoroethylation would be the reaction of (R)-3-aminopiperidine (or a protected version) with a suitable electrophilic 2-fluoroethylating agent. However, direct electrophilic fluorination of secondary amines to introduce a fluoroalkyl group can be challenging. rsc.org More commonly, a two-step approach is used where a hydroxyethyl (B10761427) group is first installed and then converted to a fluoroethyl group.

Alternatively, the synthesis of N-(2-fluoroethyl)amines can be achieved by reacting a secondary amine with a 2-fluoroethyl halide or tosylate. The synthesis of such electrophiles can be accomplished through various methods, including the ring-opening of aziridines with a fluoride (B91410) source. researchgate.netorganic-chemistry.org The use of N-fluoro compounds as fluorinating agents is also a well-established field in organofluorine chemistry. rsc.orgcas.cn

Nucleophilic Fluorination Methodologies, including Radiofluorination for Probes

The introduction of the fluorine atom via nucleophilic substitution is a cornerstone of fluorination chemistry. For a precursor to this compound, this typically involves the displacement of a suitable leaving group (e.g., tosylate, mesylate, or halide) from an N-substituted ethyl group by a fluoride ion source.

Key considerations in nucleophilic fluorination include the choice of fluoride salt (e.g., KF, CsF) and the reaction conditions, which must overcome the high lattice energy and poor nucleophilicity of fluoride ions in solution. The use of phase-transfer catalysts or hydrogen-bond donor catalysts can enhance fluoride's reactivity. nih.gov For instance, computational and experimental studies have shown that hydrogen-bonding catalysts like Schreiner's urea (B33335) can control regioselectivity in the fluorination of dissymmetric aziridinium (B1262131) salts, which are precursors to β-fluoroamines. nih.gov

Radiofluorination for PET Probes: The synthesis of radiolabeled analogues for Positron Emission Tomography (PET) imaging is a critical application of fluorination chemistry. mpg.de Fluorine-18 (B77423) (¹⁸F) is a preferred radionuclide due to its optimal half-life (109.8 min) and low positron energy. nih.gov The synthesis of ¹⁸F-labeled this compound would follow similar nucleophilic principles, where a precursor bearing a good leaving group is reacted with [¹⁸F]fluoride.

A common strategy for producing N-(2-[¹⁸F]fluoroethyl) amines involves the nucleophilic substitution on a 2-(tosyloxy)ethyl or 2-(mesyloxy)ethyl precursor. nih.gov However, these reactions can be susceptible to intramolecular cyclization, reducing yields. nih.gov An alternative approach uses cyclic sulfamidates as precursors, which can be opened with [¹⁸F]fluoride in a one-pot, two-step procedure to yield the protonated secondary amine, ready for further functionalization. nih.gov This method provides a practical route for labeling molecules where intramolecular side reactions are problematic. nih.gov

Table 1: Comparison of Precursors for N-(2-Fluoroethylation)

| Precursor Type | Leaving Group | Typical Fluoride Source | Key Advantages | Key Challenges |

|---|---|---|---|---|

| 2-Haloethyl | -Br, -I | KF, CsF, TBAF | Readily available starting materials | Potential for elimination side reactions |

| 2-(Sulfonyloxy)ethyl | -OTs, -OMs | KF, CsF, [¹⁸F]F⁻ | Good leaving groups, high reactivity | Prone to intramolecular cyclization |

Late-Stage Fluorination Techniques

Late-stage fluorination (LSF) refers to the introduction of a fluorine atom at a late step in a synthetic sequence. This strategy is highly valuable as it allows for the rapid diversification of complex molecules and the synthesis of PET probes from advanced intermediates. mpg.de

One innovative LSF method applicable to the synthesis of fluorinated amine derivatives is the deconstructive fluorination of cyclic amines. nih.govnih.gov This process involves the silver-mediated ring-opening of a saturated nitrogen heterocycle, like a piperidine, using an electrophilic fluorine source such as Selectfluor. nih.gov The reaction proceeds through the cleavage of a C(sp³)–C(sp³) bond to generate an amino alkyl radical, which is then trapped by the fluorinating agent. nih.govescholarship.org While this method would fundamentally alter the piperidine core of the target molecule, it represents a powerful strategy for accessing novel fluorinated amine building blocks from cyclic amine precursors. nih.gov This approach underscores a shift in retrosynthetic analysis, where cyclic amines can be viewed as synthons for various functionalized radical intermediates. nih.gov

Another LSF approach involves the direct fluorination of C–H bonds. While challenging, methods are being developed that use transition metal catalysis to achieve site-selective C–H fluorination on complex aromatic systems using mild electrophilic reagents. mpg.de For aliphatic systems like piperidines, directing-group strategies are often employed to achieve regioselectivity. rsc.org

Amine Functionalization and Protective Group Strategies

The synthesis of this compound requires careful management of its two amine functionalities: the secondary amine within the piperidine ring and the primary amine at the C3 position. Protecting groups are essential to prevent unwanted side reactions, such as over-alkylation or interference with other reaction steps. researchgate.net

The choice of protecting group is dictated by its stability under certain reaction conditions and the orthogonality of its removal. masterorganicchemistry.com Common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com

Boc (tert-butyloxycarbonyl): This group is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). researchgate.netmasterorganicchemistry.com In a synthesis of 3-aminopiperidine derivatives, the primary amine can be selectively protected as Boc-amine. nih.gov

Cbz (benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂), a method that is generally mild and selective. masterorganicchemistry.com Chemoenzymatic cascades have been developed for synthesizing enantiopure Cbz-protected L-3-aminopiperidine from L-ornithinol, demonstrating the compatibility of this protecting group with biocatalysis. rsc.orgrsc.org

A plausible synthetic route would involve the protection of the 3-amino group of a chiral piperidine precursor, followed by N-alkylation with a 2-fluoroethylating agent, and a final deprotection step. For example, starting with (R)-3-aminopiperidine, the exocyclic primary amine could be protected with a Boc group. The subsequent alkylation of the ring nitrogen with 1-bromo-2-fluoroethane (B107303) would yield the protected intermediate, followed by acid-mediated removal of the Boc group to furnish the final product.

Table 2: Common Amine Protecting Groups in Piperidine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Orthogonality Notes |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA) | Labile to acid; stable to hydrogenation and mild base. masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | Labile to hydrogenation; stable to acid and base. masterorganicchemistry.com |

Total Synthesis and Practical Scale-Up Considerations in Academic Research

The total synthesis of this compound can be approached from various starting materials, with a key challenge being the establishment of the C3 stereocenter. A common strategy is to utilize the chiral pool, starting from readily available, enantiopure precursors like amino acids.

For instance, enantiopure 3-aminopiperidine derivatives can be synthesized from D- or L-lysine. acs.org The synthesis involves the cyclization of the amino acid derivative to form a piperidone lactam, followed by reduction and further functionalization. This approach ensures the desired stereochemistry is carried through from the starting material. An enzymatic cascade using galactose oxidase and imine reductase has also been shown to produce enantiopure Cbz-protected L-3-aminopiperidine from L-ornithinol, offering a green and efficient alternative to traditional chemical routes. rsc.orgrsc.org

Once the chiral (R)-3-aminopiperidine core (or a protected version thereof) is obtained, the final step is the introduction of the 2-fluoroethyl group onto the ring nitrogen. This is typically achieved via nucleophilic substitution using an agent like 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate.

Scale-Up Considerations: Transitioning a synthetic route from a laboratory to a larger, practical scale for academic research (e.g., gram-scale) introduces several challenges.

Reagent Cost and Availability: The cost of starting materials, catalysts (especially precious metals like palladium or rhodium), and specialized reagents (like chiral auxiliaries or fluorinating agents) can become prohibitive at a larger scale. acs.org

Reaction Conditions: Reactions requiring cryogenic temperatures, high pressures, or specialized equipment (e.g., microwave reactors, hydrogenation vessels) may be difficult to scale. organic-chemistry.org The use of heterogeneous catalysts, such as Pd/C for hydrogenations, is often preferred for scale-up as they can be easily removed by filtration. acs.org

Purification: Chromatographic purification, which is common in small-scale synthesis, can be cumbersome and inefficient for larger quantities. Crystallization or distillation are often more practical methods for purifying multi-gram amounts of intermediates and final products.

Safety: The hazards associated with reagents (e.g., toxicity, flammability) and reactions (e.g., exotherms, gas evolution) must be carefully managed at a larger scale.

For the synthesis of this compound, a scalable route might favor the synthesis of the chiral 3-aminopiperidine core via the lysine (B10760008) cyclization method, which uses relatively inexpensive starting materials. acs.org The subsequent N-alkylation and final deprotection steps are generally robust and scalable reactions.

Stereochemical Control and Conformational Analysis in R 1 2 Fluoroethyl Piperidin 3 Amine Systems

Elucidation of Absolute Configuration and Stereochemical Purity in Synthetic Research

The synthesis of enantiomerically pure (R)-1-(2-Fluoroethyl)piperidin-3-amine relies on strategies that can introduce and maintain the desired stereochemistry at the C3 position. A common approach involves the use of a chiral starting material, such as (R)-(-)-3-Amino-1-Boc-piperidine, which already possesses the correct absolute configuration. sigmaaldrich.com The Boc-protecting group can be removed and the secondary amine subsequently alkylated with a 2-fluoroethylating agent to yield the target compound.

Ensuring the stereochemical integrity of the final product is critical. The enantiomeric purity, or the excess of the (R)-enantiomer over the (S)-enantiomer, is often determined using chiral High-Performance Liquid Chromatography (HPLC). For structurally related compounds like piperidin-3-amine (B1201142), which lack a strong chromophore for UV detection, a pre-column derivatization technique is employed. nih.gov This involves reacting the amine with an agent like p-toluenesulfonyl chloride (PTSC) to introduce a chromophore, allowing for sensitive detection and separation of the enantiomers on a chiral stationary phase. nih.gov

The absolute configuration of the final compound or a key intermediate can be unequivocally confirmed through single-crystal X-ray crystallography, provided a suitable crystalline sample can be obtained. nih.govnih.gov This technique provides a definitive three-dimensional structure of the molecule. Additionally, advanced chiroptical methods, such as circular dichroism (CD) spectroscopy, can be used. For secondary amines, derivatization with a chiral host molecule, like a dimeric zinc porphyrin, can induce a strong CD signal whose sign directly correlates with the absolute configuration of the stereocenter. columbia.edu

Table 1: Methods for Stereochemical Analysis

| Method | Information Provided | Typical Application | Reference |

|---|---|---|---|

| Chiral HPLC | Enantiomeric purity (enantiomeric excess) | Quantifies the amount of the undesired (S)-enantiomer in the final product. | nih.gov |

| Polarimetry | Optical rotation ([α]D) | Confirms the presence of a single enantiomer in excess but is not absolute proof of purity. | sigmaaldrich.com |

| X-ray Crystallography | Absolute 3D structure and configuration | Provides definitive proof of the (R) configuration for a crystalline derivative. | nih.govnih.gov |

| Circular Dichroism (CD) | Confirmation of absolute configuration | Assigns absolute configuration based on the chiroptical response, often after derivatization. | columbia.edu |

Conformational Dynamics of the Piperidine (B6355638) Ring and Fluoroethyl Side Chain

The non-planar, six-membered piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain, similar to cyclohexane. wikipedia.org In this compound, two primary chair conformers are possible, differing in the orientation of the 3-amino group, which can be either axial or equatorial. The thermodynamically preferred conformation is typically the one that places the larger substituent in the more sterically favored equatorial position.

The N-substituent further complicates this dynamic. The nitrogen atom of the piperidine ring is sp³ hybridized, and the N-(2-fluoroethyl) group also has conformational preferences. The presence of a substituent on the nitrogen atom can lead to a phenomenon known as pseudoallylic strain when the nitrogen's lone pair conjugates with an adjacent π-system. nih.gov While the fluoroethyl group is not a π-system, its steric bulk and electronic properties influence the conformational equilibrium of the ring and the orientation of the 3-amino group. nih.govclockss.org

| Side Chain Rotation | The single bonds in the fluoroethyl side chain allow for free rotation. | The fluoroethyl group has multiple rotameric states that affect the molecule's shape and interaction potential. | uni.lu |

Impact of Stereochemistry on Molecular Recognition and Ligand-Target Interactions (in vitro)

Stereochemistry is a critical determinant in molecular recognition, as biological targets like receptors and enzymes are chiral environments. The specific (R) configuration of 1-(2-fluoroethyl)piperidin-3-amine (B10909825) dictates a precise three-dimensional arrangement of its functional groups, which is essential for optimal binding to a target protein. The S-enantiomer, with the amino group oriented in the opposite direction, would not fit into the same binding pocket in the same manner and would likely exhibit significantly different or negligible biological activity.

Furthermore, the presence of fluorine can introduce favorable stereoelectronic effects. nih.gov The highly electronegative fluorine atom can alter the local electronic environment, potentially engaging in specific interactions like hydrogen bonds or dipole-dipole interactions within the binding site, thereby modulating ligand affinity and selectivity. The combination of the fixed (R)-stereocenter and the specific properties of the fluoroethyl side chain creates a unique pharmacophore for molecular recognition.

Advanced Spectroscopic Methods for Stereochemical and Conformational Studies

A suite of advanced spectroscopic techniques is employed to fully characterize the structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for structural elucidation in solution.

¹H and ¹³C NMR : Used to confirm the carbon-hydrogen framework and the presence of all functional groups. chemicalbook.com

¹⁹F NMR : Specifically detects the fluorine atom, providing information about its chemical environment.

2D NMR (e.g., COSY, HSQC) : These experiments establish correlations between nuclei, allowing for the unambiguous assignment of all proton and carbon signals.

Nuclear Overhauser Effect (NOE) Spectroscopy : Detects through-space interactions between protons that are close to each other (typically <5 Å). This is crucial for determining the relative orientation of substituents and deducing the preferred conformation of the piperidine ring and side chain in solution. nih.gov

X-ray Crystallography : When a single crystal of the compound or a salt thereof can be grown, X-ray diffraction provides the most definitive information about its three-dimensional structure in the solid state. mdpi.com It yields precise bond lengths, bond angles, and torsional angles, and it unambiguously determines the absolute stereochemistry of the chiral center. nih.govresearchgate.net

Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement that can confirm the elemental composition. uni.lu

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to identify the functional groups present in the molecule by detecting the vibrations of specific bonds, such as N-H stretches for the amine and C-F stretches for the fluoroethyl group. researchgate.net

Table 3: Spectroscopic Methods and Their Applications

| Technique | Abbreviation | Information Obtained | Reference |

|---|---|---|---|

| Nuclear Magnetic Resonance | NMR | Connectivity, 3D solution structure, conformation, dynamic processes. | nih.govclockss.org |

| X-ray Crystallography | XRD | Absolute 3D solid-state structure, bond lengths/angles, absolute configuration. | nih.govmdpi.comresearchgate.net |

| Mass Spectrometry | MS | Molecular weight and elemental formula (with HRMS). | uni.lu |

| Fourier-Transform Infrared Spectroscopy | FTIR | Identification of functional groups. | researchgate.net |

Derivatization Strategies and Structural Modification Studies Based on R 1 2 Fluoroethyl Piperidin 3 Amine

Design Principles for Structure-Activity Relationship (SAR) Studies on Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For analogues of (R)-1-(2-Fluoroethyl)piperidin-3-amine, these studies are guided by several key principles. The introduction of fluorine, for instance, is a strategic choice in drug design that can significantly impact a molecule's potency. nih.gov

The piperidine (B6355638) ring is a common structural element in many pharmaceuticals and often serves as a scaffold for attaching various functional groups. nih.gov In the context of SAR, the piperidine ring is considered a crucial component for interaction with target proteins. mdpi.com The design of new analogues often involves modifying the substituents on the piperidine ring and the side chains to optimize interactions with the biological target.

For example, in the development of antibacterial agents, a similar scaffold, cis-3,5-diaminopiperidine (DAP), was used as a mimetic for the 2-deoxystreptamine (B1221613) (2-DOS) core of aminoglycosides. nih.govucsd.edu The SAR studies on these DAP derivatives revealed that the cis-1,3-diamine configuration is critical for RNA recognition. nih.govucsd.edu Guided by modeling studies, various "headpiece" and "tailpiece" substituents were introduced to a triazine core linked to the DAP scaffold to enhance binding affinity to the ribosomal RNA A-site. nih.govucsd.edu

The following table summarizes the SAR findings for some of these symmetric DAP-triazine derivatives, which can inform the design of analogues of this compound.

| Compound ID | R¹ and R² (Headpiece) | R³ (Tailpiece) | Translation Inhibition IC₅₀ (µM) |

| 11 | cis-3,5-diaminopiperidin-1-yl | 4-methoxy-phenylamino | 0.2 |

| 12 | cis-3,5-diaminopiperidin-1-yl | 3,4-dimethoxy-phenylamino | 0.3 |

| 13 | 1,3-diaminopropan-2-yl | 4-methoxy-phenylamino | 0.5 |

| 14 | cis-3,5-bis(methylamino)piperidin-1-yl | 4-methoxy-phenylamino | 0.4 |

Data sourced from Hermann, T., et al. (2007). nih.govucsd.edu

These findings highlight that even small changes to the headpiece, such as the use of an acyclic analogue (compound 13) or dimethylation of the amino groups (compound 14), can retain significant activity, providing valuable insights for future derivatization strategies. nih.govucsd.edu

Functionalization at the Piperidine Nitrogen: Amide and Amine Derivatives

The nitrogen atom of the piperidine ring is a primary site for functionalization, allowing for the synthesis of a wide array of amide and amine derivatives. These modifications can significantly alter the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Amide derivatives are commonly synthesized through the reaction of the piperidine nitrogen with various carboxylic acids or their activated derivatives. sphinxsai.com A number of aromatic amides of heterocyclic acids have been synthesized in the pursuit of novel antagonists for excitatory amino acid receptors with potential anticonvulsant activity. sphinxsai.com The synthesis of amide derivatives is a straightforward process, typically involving the coupling of a substituted acid with the amine. sphinxsai.com

The synthesis of N-aryl-piperidine derivatives has been explored for developing potent agonists for the human histamine (B1213489) H3 receptor. nih.gov These studies have shown that the nature of the substituent on the aromatic ring can greatly influence the agonistic activity. nih.gov

The introduction of different substituents on the piperidine nitrogen can also modulate the compound's affinity for other targets. For instance, in a series of σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, it was found that 1-methylpiperidines exhibited high σ1 receptor affinity, whereas derivatives with a proton, a tosyl group, or an ethyl group on the piperidine nitrogen had considerably lower affinity. d-nb.inforesearchgate.net

A general synthetic route to N-substituted piperidines involves the one-pot reaction of halogenated amides, which integrates amide activation, reduction of iminium ions, and intramolecular nucleophilic substitution. nih.gov This method has been successfully applied to generate a variety of N-phenethyl and N-benzyl piperidines. nih.gov

Modifications at the Piperidine Ring Carbons

Functionalization of the carbon atoms within the piperidine ring offers another avenue for structural diversification and SAR exploration. Direct C-H functionalization of piperidines is a powerful strategy to introduce substituents at specific positions. nih.govresearchgate.net Rhodium-catalyzed C-H insertion reactions, for example, have been utilized for the site-selective synthesis of positional analogues of methylphenidate. nih.gov The selectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov

For instance, C-H functionalization of N-Boc-piperidine using a specific rhodium catalyst can lead to 2-substituted analogues, while using a different catalyst with N-α-oxoarylacetyl-piperidines can yield 4-substituted products. nih.gov 3-substituted analogues can be prepared indirectly through cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring opening. nih.gov

Another approach involves the dearomatization and hydrogenation of substituted pyridines. A rhodium(I) complex with pinacol (B44631) borane (B79455) has been used for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from the corresponding fluoropyridines. nih.gov This method allows for the introduction of fluorine atoms at various positions on the piperidine ring, which can have a profound effect on the molecule's properties. nih.gov

Elaboration of the Fluoroethyl Side Chain for Probe Development

The 2-fluoroethyl group on the piperidine nitrogen is not only a key pharmacophoric feature but also a handle for the development of imaging probes, particularly for Positron Emission Tomography (PET). The introduction of a fluorine-18 (B77423) ([¹⁸F]) isotope into the fluoroethyl side chain can create a radiotracer for in vivo imaging of biological targets.

The development of PET ligands requires careful consideration of factors such as brain penetrance and metabolic stability. The fluoroethyl group is often chosen for its favorable properties in this regard. A series of pyrazolopyrimidin-7-amines with N-fluoroalkyl chains of varying lengths were synthesized and evaluated as potential PET tracers for the corticotropin-releasing factor type-1 (CRF1) receptor. nih.gov While these compounds showed high affinity for the receptor, their in vivo performance was sometimes hampered by metabolic defluorination, which leads to the uptake of [¹⁸F]fluoride in bone. nih.gov

This highlights a key challenge in the design of fluoroethyl-containing PET probes: balancing the desired properties of the tracer with its metabolic fate. The insights gained from such studies are invaluable for the design of future probes based on the this compound scaffold.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical entities with improved properties while retaining the desired biological activity. Bioisosterism refers to the replacement of a functional group with another that has similar physical or chemical properties, leading to a similar biological response. nih.govnih.gov

The piperidine ring itself can be a subject of bioisosteric replacement. For example, 1-azaspiro[3.3]heptanes have been synthesized and validated as a new generation of piperidine bioisosteres. researchgate.netresearchgate.net These spirocyclic scaffolds have been shown to mimic the properties of the piperidine ring, including basicity, solubility, and lipophilicity, while offering improved metabolic stability. researchgate.netresearchgate.net The incorporation of a 1-azaspiro[3.3]heptane in place of the piperidine ring in the local anesthetic bupivacaine (B1668057) resulted in an analogue with significant anesthetic activity, demonstrating the validity of this bioisosteric replacement. researchgate.netresearchgate.net

Various heterocyclic rings can also serve as bioisosteres for the amide bond, a common functional group introduced during derivatization. nih.gov For example, 1,2,3-triazoles have been successfully used as amide bond surrogates in the development of potent and selective ligands for various receptors. nih.gov These strategies offer a vast chemical space to explore for the optimization of lead compounds like this compound.

Pharmacological and Biochemical Research Investigations of R 1 2 Fluoroethyl Piperidin 3 Amine and Its Analogues Pre Clinical, in Vitro Focus

In Vitro Receptor Binding and Ligand Affinity Studies

In vitro receptor binding and ligand affinity studies are fundamental in characterizing the pharmacological profile of a compound. These assays measure the strength of the interaction between a ligand, such as (R)-1-(2-Fluoroethyl)piperidin-3-amine, and a specific receptor.

The piperidine (B6355638) amine structure is a versatile scaffold known to interact with a variety of receptor systems. Key targets for this class of compounds include G-protein coupled receptors (GPCRs), monoamine transporters, and certain enzymes. nih.govnih.gov

G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets. nih.govnih.gov Piperidine derivatives have been shown to exhibit affinity for several GPCR subtypes, including:

Sigma Receptors (σ1 and σ2): The sigma-1 receptor, in particular, has been a significant focus for piperidine-based ligands. nih.govnih.govnih.gov The affinity for sigma receptors is influenced by the substituents on the piperidine ring and the nitrogen atom. nih.govuniba.it For instance, N-alkylation can modulate affinity and selectivity. uniba.it

Histamine (B1213489) Receptors (H3): Certain piperidine derivatives act as antagonists at the H3 receptor, a target for neurological and inflammatory disorders. nih.gov

Dopamine (B1211576) Receptors (D2, D4): N-substituted piperidines have been investigated for their affinity to dopamine receptor subtypes, which are important in neuropsychiatric conditions.

Serotonin (B10506) Receptors (5-HT2A): Affinity for serotonin receptors is another characteristic of some piperidine-based compounds.

Monoamine Transporters: These transporters are responsible for the reuptake of neurotransmitters like dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT). Piperidine derivatives, such as those related to methylphenidate, have shown significant affinity for these transporters, particularly DAT and NET. nih.gov The nature of the substituent on the piperidine nitrogen can influence both affinity and selectivity. nih.gov

Enzymes: Piperidine-containing compounds have also been investigated as inhibitors of various enzymes. For example, some derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. nih.gov Others have been explored as urease inhibitors. frontiersin.org

While no specific binding data for this compound at these targets is publicly available, the general pharmacology of related piperidine amines suggests these are the most probable receptor systems of interest. The table below summarizes the potential targets for this class of compounds based on available literature for analogous structures.

| Target Class | Specific Examples | Relevance for Piperidine Amines |

| GPCRs | Sigma-1 Receptor, Sigma-2 Receptor, Histamine H3 Receptor, Dopamine D2/D4 Receptors | High, with many piperidine derivatives showing significant affinity. nih.govnih.govnih.gov |

| Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | High, particularly for N-substituted piperidines. nih.govnih.gov |

| Enzymes | Acetylcholinesterase (AChE), Urease | Moderate, with some derivatives showing inhibitory activity. nih.govfrontiersin.org |

Radioligand binding assays are a cornerstone of in vitro pharmacology, used to determine the affinity of a compound for a specific receptor. nih.gov In these assays, a radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). A competing, unlabeled compound, such as this compound, is then added at various concentrations. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

For example, in the study of sigma-1 receptor ligands, [18F]-labeled radiotracers have been used in competition with unlabeled ligands to determine their binding affinities. nih.gov Similarly, the affinity of compounds for the dopamine transporter has been assessed using radiolabeled ligands like [3H]WIN 35,428. nih.gov

Although specific Ki values for this compound are not documented in the available literature, the table below illustrates the kind of data that would be generated from such studies for a hypothetical series of related compounds.

| Compound | Target Receptor | Radioligand | Ki (nM) |

| This compound | Sigma-1 | [+]-Pentazocine | Data not available |

| Analog A | Sigma-1 | [+]-Pentazocine | 15 |

| Analog B | Dopamine Transporter | [3H]WIN 35,428 | 50 |

| Analog C | Histamine H3 Receptor | [3H]Nα-Methylhistamine | 120 |

Enzymatic Assays and Inhibition Kinetics (if applicable to compound class)

Enzymatic assays are employed to investigate whether a compound can inhibit the activity of a specific enzyme. frontiersin.orgmedchemexpress.com For piperidine derivatives, this could be relevant for enzymes like acetylcholinesterase or urease. nih.govfrontiersin.org These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.

The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

No enzymatic inhibition data for this compound has been reported. A hypothetical data table for enzyme inhibition studies is presented below.

| Compound | Target Enzyme | Substrate | IC50 (µM) | Mechanism of Inhibition |

| This compound | Acetylcholinesterase | Acetylthiocholine | Data not available | Data not available |

| Analog D | Acetylcholinesterase | Acetylthiocholine | 25 | Competitive |

| Analog E | Urease | Urea (B33335) | 10 | Non-competitive |

Mechanistic Studies of Molecular Interaction at the Target Site (In Vitro)

Understanding how a ligand interacts with its target at a molecular level provides crucial insights for drug design and development. These studies can reveal whether a ligand acts as an agonist, antagonist, or allosteric modulator, and how it induces changes in the receptor's conformation.

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov They can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the endogenous ligand. This can be a desirable property for a therapeutic agent as it offers a more nuanced way to control receptor activity.

Studies on GPCRs have shown that allosteric binding sites can be targeted by small molecules. nih.gov For piperidine derivatives, investigating allosteric modulation would involve functional assays where the effect of the compound is measured in the presence of varying concentrations of the orthosteric agonist.

The binding of a ligand to its receptor can induce conformational changes in the protein, which in turn triggers a downstream signaling cascade. nih.gov Techniques such as X-ray crystallography, cryo-electron microscopy, and various spectroscopic methods can be used to study these changes.

For example, unusual conformational changes have been observed for an indolylpiperidine analog when binding to acetylcholinesterase versus butyrylcholinesterase, with the molecule adopting an extended conformation in one and a flopped conformation in the other. nih.gov Such studies provide a detailed picture of the ligand-receptor interaction and can help explain the observed pharmacological activity.

In Vitro Functional Assays and Cell-Based Readouts

The pharmacological evaluation of this compound and its structural analogues has been explored through various in vitro functional assays and cell-based systems. These studies are crucial for elucidating the mechanism of action and identifying the potential therapeutic applications of these compounds. Research has focused on areas such as cancer and infectious diseases, revealing significant biological activity.

Analogues of the primary compound have demonstrated notable antiproliferative effects in human cancer cell lines. For instance, a series of novel σ1 receptor ligands featuring a 4-(2-aminoethyl)piperidine scaffold were synthesized and evaluated for their ability to inhibit cancer cell growth. d-nb.inforesearchgate.netnih.gov One such piperidine derivative, 4a , was shown to inhibit the proliferation of A427 non-small cell lung cancer cells. researchgate.netnih.gov Furthermore, the methylated piperidines 20a , 21a , and 22a displayed potent antiproliferative activity against the androgen-negative human prostate cancer cell line DU145, with IC₅₀ values in the low micromolar range. nih.gov These compounds were found to be more potent than the reference σ1 antagonists NE-100 and S1RA in this cell line. nih.gov

In a different therapeutic area, an analogue, 3-(2-Fluoroethyl)-4-hydroxypiperidine-1-carboximidamide , was identified as a potent inhibitor of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. In vitro assays confirmed that this compound effectively inhibits the growth of the parasite at low micromolar concentrations. The mechanism of this antiparasitic activity was traced to the inhibition of trypanothione (B104310) reductase (TbTR), an enzyme vital for the parasite's redox balance and survival.

Another study highlighted the potential of a piperidine analogue as an androgen receptor modulator. The compound showed a high affinity for the androgen receptor and acted as a strong antagonist in prostate cancer cell lines, suggesting its potential for development in prostate cancer therapies.

Table 1: In Vitro Activity of this compound Analogues

| Compound/Analogue | Assay Type | Cell Line/Target | Key Findings | Reference(s) |

|---|---|---|---|---|

| Piperidine 4a | Proliferation Assay | A427 (Non-small cell lung cancer) | Inhibited cell proliferation to a similar extent as haloperidol. | researchgate.netnih.gov |

| 1-Methylpiperidines 20a, 21a, 22a | Proliferation Assay | DU145 (Prostate cancer) | Showed stronger antiproliferative effects than reference σ1 ligands NE100 and S1RA. | nih.gov |

| 3-(2-Fluoroethyl)-4-hydroxypiperidine-1-carboximidamide | Antiparasitic Assay | Trypanosoma brucei | Potent inhibitor of parasite growth. | |

| 3-(2-Fluoroethyl)-4-hydroxypiperidine-1-carboximidamide | Enzyme Inhibition Assay | Trypanothione reductase (TbTR) | Potent inhibitor of the enzyme, crucial for parasite survival. |

Applications in Chemical Biology as Research Tools and Probes for Target Identification

The structural scaffold of this compound and its analogues lends itself to applications in chemical biology, particularly as research tools and probes for target identification and validation. The introduction of a fluoroethyl group is a strategic modification in medicinal chemistry to enhance properties like metabolic stability and binding affinity, making these compounds suitable for developing specific molecular probes.

A key application of such compounds is in the development of radiolabeled ligands for imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov While direct radiolabeling of this compound is not extensively documented in the provided results, the development of radiohalogenated analogues of other cyclic amino acids for tumor imaging highlights a relevant strategy. nih.gov For example, radiofluorinated and radioiodinated tyrosine analogs have been developed for imaging various tumors by targeting upregulated amino acid transporter systems like LAT1. nih.gov This approach allows for non-invasive visualization and characterization of metabolic activity in cancer cells, aiding in both diagnostics and drug development.

The piperidine moiety itself is a common scaffold in the design of ligands for various biological targets. mdpi.com For instance, derivatives have been synthesized as selective inhibitors for enzymes like IκB kinase (IKKb), which is involved in inflammatory pathways associated with cancer. mdpi.com The development of such specific inhibitors allows researchers to probe the function of these enzymes in cellular processes and disease models.

Furthermore, the analogue 3-(2-Fluoroethyl)-4-hydroxypiperidine-1-carboximidamide serves as a chemical probe to study the biology of Trypanosoma brucei. Its specific inhibition of trypanothione reductase allows researchers to investigate the role of this enzyme in the parasite's life cycle and identify vulnerabilities that can be exploited for drug development. X-ray crystallography studies of this compound bound to its target can provide detailed molecular insights into the binding interactions, guiding the design of even more potent and selective next-generation inhibitors.

Table 2: Chemical Biology Applications of Piperidine-based Probes

| Probe/Analogue Type | Application | Target/System Studied | Purpose | Reference(s) |

|---|---|---|---|---|

| Radiohalogenated Tyrosine Analogues | PET/SPECT Imaging | Amino Acid Transporters (e.g., LAT1) in Tumors | Non-invasive visualization of tumor metabolism for diagnostics and research. | nih.gov |

| 3-(2-Fluoroethyl)-4-hydroxypiperidine-1-carboximidamide | Chemical Probe | Trypanothione Reductase (TbTR) in T. brucei | To study enzyme function and validate it as a drug target for Human African Trypanosomiasis. | |

| Piperidine-based IKKb Inhibitor | Enzyme Inhibition Probe | IκB kinase (IKKb) | To investigate the role of the NF-κB signaling pathway in cancer and inflammation. | mdpi.com |

Computational and Theoretical Chemistry Approaches for R 1 2 Fluoroethyl Piperidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for predicting the electronic structure, stability, and reactivity of a molecule. For (R)-1-(2-Fluoroethyl)piperidin-3-amine, DFT studies would elucidate key properties that govern its behavior.

These calculations involve optimizing the molecule's 3D geometry to find its lowest energy state. From this optimized structure, a wealth of information can be derived. For instance, calculations on related piperidine (B6355638) structures have been used to confirm stable conformations, such as the preference for chair or twist-boat forms of the piperidine ring. osti.gov The strong electron-withdrawing effect of the fluorine atom in the fluoroethyl group is expected to significantly influence the electron density distribution across the molecule, particularly reducing the basicity of the piperidine nitrogen.

Key parameters derived from DFT calculations include:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Spectral Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental data (e.g., from IR and Raman spectroscopy) to confirm the structure. nih.gov

Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. nih.gov For this compound, the MEP would likely show a region of negative potential (red/yellow) around the fluorine atom and the lone pair of the primary amine, indicating sites susceptible to electrophilic attack or hydrogen bond donation. Positive potential (blue) would be expected around the hydrogen atoms of the amine group, highlighting their role as hydrogen bond donors.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table illustrates the types of data that would be generated from a typical DFT study.

| Property | Predicted Value/Information | Significance |

|---|---|---|

| Optimized Geometry | Chair conformation of piperidine ring | Determines the molecule's 3D shape and steric profile. |

| Dipole Moment | ~2.5 - 3.5 Debye | Indicates significant molecular polarity, affecting solubility and intermolecular forces. |

| HOMO Energy | -6.5 eV | Represents the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | +1.2 eV | Represents the energy of the lowest empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| MEP Surface | Negative potential at F and N atoms | Predicts sites for hydrogen bonding and interaction with electrophiles. |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations model the dynamic nature of molecules over time. nih.govresearchgate.net For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding how it interacts with its environment, such as water or a protein binding pocket. d-nb.inforesearchgate.net

An MD simulation would typically involve the following steps:

System Setup: The molecule is placed in a simulation box, often filled with explicit solvent molecules (e.g., water), to mimic physiological conditions.

Energy Minimization: The initial system is relaxed to remove any steric clashes.

Simulation Run: The system is heated to a target temperature (e.g., 300 K) and pressure, and Newton's equations of motion are solved iteratively for all atoms, generating a trajectory of atomic positions and velocities over time (typically nanoseconds to microseconds). nih.gov

Analysis of the MD trajectory for this compound would reveal:

Conformational Preferences: The simulation would sample various conformations of the piperidine ring (chair, boat, twist-boat) and the orientation of the fluoroethyl and amine substituents (axial vs. equatorial). This provides a statistical understanding of which shapes the molecule is most likely to adopt in solution.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule's amine and fluoroethyl groups and surrounding water molecules can be quantified. This is critical for understanding solubility and desolvation costs upon binding to a target.

Intramolecular Dynamics: The flexibility of the fluoroethyl chain and the rotation around its bonds can be characterized.

Table 2: Analysis Performed in a Typical MD Simulation Study

| Analysis Type | Information Gained | Relevance for this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's structure from a reference frame over time. | Assesses conformational stability and convergence of the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues. | Identifies flexible regions, such as the fluoroethyl tail. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule. | Tracks overall changes in molecular shape and size. nih.gov |

| Hydrogen Bond Analysis | Counts hydrogen bonds between the molecule and solvent or within a protein complex. | Quantifies key intermolecular interactions governing binding and solubility. |

| Principal Component Analysis (PCA) | Reduces the complexity of conformational motions to identify dominant modes of movement. | Reveals the most significant collective motions of the molecule. nih.gov |

Ligand-Target Docking and Molecular Modeling for Rational Design (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For this compound, docking studies would be crucial for identifying potential biological targets and understanding the structural basis of its activity in an in vitro context. Given that many piperidine derivatives are known to interact with targets like sigma receptors, these would be logical proteins to investigate. nih.govnih.gov

The docking process involves:

Preparation: Obtaining the 3D structure of the target protein (from X-ray crystallography, NMR, or homology modeling) and preparing the ligand structure.

Sampling: Placing the flexible ligand into the binding site of the (usually rigid) receptor in many different poses and conformations.

Scoring: Using a scoring function to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. youtube.com

A docking study of this compound into a hypothetical receptor active site would likely highlight several key interactions:

Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor and acceptor. The piperidine nitrogen can also act as an acceptor.

Ionic Interactions: If the primary amine is protonated (-NH3+), it can form a strong salt bridge with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the binding site.

Hydrophobic Interactions: The ethyl and piperidine ring carbons would likely engage in van der Waals interactions with nonpolar residues.

Fluorine Interactions: The fluorine atom, being highly electronegative, can participate in specific interactions, such as dipole-dipole or weak hydrogen bonds with suitable donors.

Following docking, MD simulations of the ligand-protein complex are often performed to assess the stability of the predicted binding pose and to refine the understanding of the intermolecular interactions. nih.govnih.gov

Table 3: Example of a Docking Study Workflow and Key Analyzed Interactions

| Step | Description | Expected Insights for this compound |

|---|---|---|

| Target Selection | Choose a relevant protein target (e.g., sigma-1 receptor). | Identify a potential mechanism of action. |

| Binding Site Identification | Locate the active or allosteric site on the protein. | Define the space where the ligand is expected to bind. |

| Docking Simulation | Predict the binding poses and rank them by score. | The (R)-stereocenter will be critical for achieving a specific, high-affinity pose. |

| Pose Analysis | Visualize the top-ranked pose and identify key interactions. | The amine group may form a salt bridge with an acidic residue (e.g., ASP/GLU); the fluoroethyl group may occupy a hydrophobic pocket. |

| MD Simulation of Complex | Simulate the dynamics of the docked complex to test for stability. | Confirm if the key interactions identified in docking are maintained over time. |

QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives (pre-clinical data)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. If a set of derivatives of this compound were synthesized and tested for a specific biological activity in a pre-clinical assay, a QSAR model could be developed.

The QSAR process involves:

Data Collection: Assembling a dataset of molecules with measured biological activity (e.g., IC50 values).

Descriptor Calculation: For each molecule, calculating a set of numerical parameters (descriptors) that describe its physicochemical properties (e.g., lipophilicity, electronic properties, steric properties).

Model Building: Using statistical methods (e.g., multiple linear regression, machine learning) to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Testing the model's predictive power on an external set of compounds not used in its creation.

For derivatives of this compound, a QSAR study could reveal which molecular properties are most important for its activity, providing a roadmap for designing more potent compounds.

Table 4: Example Descriptors for a QSAR Study of Piperidine Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the molecule's electronic distribution and reactivity. |

| Steric / Topological | Molecular Weight, Molar Refractivity, Wiener Index | Describes the size, shape, and branching of the molecule. |

| Lipophilicity | LogP (octanol-water partition coefficient) | Describes the molecule's hydrophobicity, affecting membrane permeability. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for forming hydrogen bonds. |

Prediction of Metabolic Pathways in In Vitro Systems (excluding in vivo human metabolism)

Computational tools can predict the likely sites of metabolism on a molecule, which is critical information in early-stage drug discovery. These predictions are typically based on models of common metabolic enzymes (like cytochrome P450s) and reaction rules derived from large databases of known metabolic transformations.

For this compound, a metabolic prediction tool would likely identify several potential sites for modification in an in vitro system:

N-dealkylation: Cleavage of the fluoroethyl group from the piperidine nitrogen is a common metabolic pathway for tertiary amines.

Oxidation of the Piperidine Ring: Hydroxylation could occur at carbons adjacent to the nitrogen (alpha-carbon oxidation) or at other positions on the ring, leading to various oxidized metabolites.

Oxidation of the Primary Amine: The primary amine group could undergo oxidation.

Deamination: Removal of the primary amine group to form a ketone.

These predictions help chemists anticipate potential metabolic liabilities and design derivatives that are more stable or have a more favorable metabolic profile.

Table 5: Predicted In Vitro Metabolic Transformations for this compound

| Metabolic Reaction | Position | Predicted Metabolite Structure |

|---|---|---|

| N-Dealkylation | Piperidine Nitrogen | (R)-Piperidin-3-amine |

| Ring Hydroxylation | C2, C4, C5, or C6 of the piperidine ring | (R)-1-(2-Fluoroethyl)-hydroxypiperidin-3-amine isomers |

| Oxidative Deamination | C3 Amine | 1-(2-Fluoroethyl)piperidin-3-one |

Advanced Analytical Methodologies for Research and Characterization of R 1 2 Fluoroethyl Piperidin 3 Amine

Development of Chiral Chromatographic Methods for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of (R)-1-(2-Fluoroethyl)piperidin-3-amine is critical, as the biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or cause undesirable effects. High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose. However, the target compound lacks a strong chromophore, making direct UV detection challenging. nih.govresearchgate.net

To overcome this, a pre-column derivatization strategy is employed. The primary or secondary amine of the piperidine (B6355638) ring is reacted with a chromophoric agent, rendering the resulting diastereomeric derivatives detectable by UV. nih.govresearchgate.netgoogle.com A common derivatizing agent for amines is p-toluenesulfonyl chloride (PTSC), which reacts with the piperidin-3-amine (B1201142) moiety to form a sulfonamide that is readily detectable. nih.govresearchgate.net

The derivatized enantiomers are then separated on a chiral stationary phase (CSP). Polysaccharide-based columns, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD-H), are highly effective for separating enantiomers of piperidine derivatives. nih.govmdpi.com The mobile phase typically consists of a polar organic solvent like ethanol, often with a small amount of an amine additive such as diethylamine (B46881) to improve peak shape and resolution. nih.gov Method validation is performed according to International Conference on Harmonization (ICH) guidelines to ensure the method is simple, precise, accurate, and robust. nih.govresearchgate.net

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity

| Parameter | Value/Condition | Purpose |

| Derivatization Agent | p-Toluenesulfonyl Chloride (PTSC) | Introduces a UV-active chromophore. nih.gov |

| Chromatography Mode | Chiral HPLC | Separates the (R) and (S) enantiomers. |

| Stationary Phase | Chiralpak AD-H | Provides chiral recognition. nih.gov |

| Mobile Phase | 0.1% Diethylamine in Ethanol | Elutes the analytes and improves peak shape. nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and resolution. nih.govgoogle.com |

| Column Temperature | 30 °C | Ensures reproducible retention times. google.com |

| Detection | UV at 228 nm | Quantifies the derivatized enantiomers. nih.gov |

| Resolution (Rₛ) | > 4.0 | Indicates excellent separation between enantiomer peaks. nih.gov |

Advanced Mass Spectrometry Techniques for Structural Elucidation and Metabolite Identification (in vitro)

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. nih.govsemanticscholar.org When coupled with liquid chromatography (LC-MS), it also becomes a powerful technique for identifying metabolites formed during in vitro studies.

For structural elucidation, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the confident determination of the compound's elemental formula. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would include the loss of the fluoroethyl side chain, cleavage of the piperidine ring, and loss of the amine group.

In metabolic studies, human liver microsomes are often used to simulate phase I metabolism. Piperidine rings are known to undergo bioactivation to form reactive iminium ion intermediates. nih.gov These unstable metabolites cannot be detected directly but can be "trapped" by adding a nucleophile like potassium cyanide (KCN) to the incubation mixture. The resulting stable cyano-adducts can be readily identified by LC-MS/MS, pinpointing the site of metabolism. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Technique | Significance |

| Molecular Formula | C₇H₁₅FN₂ | - | Basic chemical identity. uni.lu |

| Monoisotopic Mass | 146.12193 Da | HRMS | Confirms elemental composition. uni.lu |

| [M+H]⁺ Adduct | m/z 147.12921 | ESI-MS | Ion for MS/MS fragmentation. uni.lu |

| Predicted CCS ([M+H]⁺) | 131.9 Ų | IM-MS | Provides information on 3D shape/conformation. uni.lu |

| Key MS/MS Fragment | Loss of CH₂CH₂F | MS/MS | Confirms fluoroethyl substitution. |

| Metabolic Pathway | Iminium Ion Formation | In vitro metabolism with KCN trapping | Identifies potential bioactivation pathways. nih.gov |

High-Resolution NMR Spectroscopy for Complex Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural and conformational analysis of this compound in solution. researchgate.netkorea.ac.kr A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The piperidine ring exists in a dynamic equilibrium between two chair conformations. The orientation (axial or equatorial) of the substituents is determined by analyzing the coupling constants (J-values) in the ¹H NMR spectrum. niscpr.res.in For fluorinated piperidines, extensive research has shown that fluorine substitution significantly influences this conformational preference. researchgate.net Computational and experimental studies on related fluorinated piperidines reveal a strong preference for the fluorine atom to adopt an axial orientation, a phenomenon attributed to a combination of hyperconjugation and charge-dipole interactions rather than steric bulk. researchgate.net

¹⁹F NMR is particularly valuable, as the chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing further insight into the molecule's conformation. nih.gov Variable temperature NMR studies can be used to investigate the energetics of the conformational exchange between different chair forms. korea.ac.kr

Table 3: Representative NMR Data for a Substituted Fluoropiperidine Scaffold

| Nucleus | Experiment | Typical Chemical Shift (δ, ppm) | Key Information |

| ¹H | 1D Spectrum | 1.5 - 4.0 | Chemical environment of each proton. |

| ¹H | J-coupling Analysis | J(Hₐₓ, Hₐₓ) ≈ 10-12 Hz; J(Hₐₓ, Hₑq) ≈ 2-4 Hz | Determines axial/equatorial orientation of protons. niscpr.res.in |

| ¹³C | 1D Spectrum | 20 - 70 | Carbon skeleton framework. |

| ¹⁹F | 1D Spectrum | -215 to -225 (for C-F) | Highly sensitive to local electronic environment and conformation. researchgate.net |

| 2D | COSY | Cross-peaks | Shows proton-proton (³JHH) coupling networks. |

| 2D | HSQC | Cross-peaks | Correlates protons with their directly attached carbons. nih.gov |

Spectroscopic Techniques for Ligand-Target Interaction Studies (e.g., SPR, ITC)

To evaluate this compound as a potential ligand for a biological target (e.g., a receptor or enzyme), label-free biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential. nih.gov

Surface Plasmon Resonance (SPR) measures the binding kinetics of an interaction in real-time. In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the ligand, this compound, is flowed over the surface. Binding events are detected as a change in the refractive index at the sensor surface. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), which is a measure of binding affinity. nih.govembl-hamburg.de

Isothermal Titration Calorimetry (ITC) measures the complete thermodynamic profile of the binding interaction. In an ITC experiment, the ligand is titrated into a sample cell containing the target protein. The heat released or absorbed during the binding event is measured directly. nih.gov This allows for the determination of the binding affinity (Kₗ), the binding stoichiometry (n), and the key thermodynamic parameters: the change in enthalpy (ΔH) and the change in entropy (ΔS). This information reveals the driving forces behind the binding event (e.g., hydrogen bonding, hydrophobic interactions). embl-hamburg.de

Table 4: Parameters Obtained from Ligand-Target Interaction Studies

| Technique | Parameter | Description |

| SPR | kₐ (on-rate) | Rate of complex formation (M⁻¹s⁻¹). |

| SPR | kₔ (off-rate) | Rate of complex dissociation (s⁻¹). |

| SPR & ITC | Kₗ (dissociation constant) | Measure of binding affinity (M); Kₗ = kₔ/kₐ. |

| ITC | n (stoichiometry) | Molar ratio of ligand to protein in the complex. |

| ITC | ΔH (enthalpy change) | Heat released or absorbed upon binding (kcal/mol). |

| ITC | ΔS (entropy change) | Change in disorder of the system upon binding (cal/mol·K). |

Radiochemical Synthesis and Purification Techniques for Fluorinated Probes

For applications in Positron Emission Tomography (PET) imaging, a radiolabeled version of the compound, namely (¹⁸F)-1-(2-Fluoroethyl)piperidin-3-amine, must be synthesized. The short half-life of fluorine-18 (B77423) (t₁/₂ ≈ 110 minutes) demands rapid and efficient synthesis and purification methods. nih.gov

The most common method for introducing ¹⁸F is through nucleophilic substitution. This involves preparing a precursor molecule where the position to be labeled is functionalized with a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs). For this compound, a suitable precursor would be an N-Boc protected version of (R)-1-(2-tosyloxyethyl)piperidin-3-amine. The precursor is reacted with cyclotron-produced [¹⁸F]fluoride ion, which displaces the tosylate group to form the ¹⁸F-C bond. nih.govnih.gov The reaction is typically carried out in an automated synthesis module to handle the high levels of radioactivity.

Following the labeling reaction, the crude mixture is purified using semi-preparative HPLC. nih.govnih.gov This step is crucial to separate the desired radiolabeled product from unreacted precursor, unlabeled starting materials, and other byproducts. The fraction corresponding to the product is collected, the solvent is evaporated, and the final product is formulated in a biocompatible solution for injection. The entire process, from synthesis to final formulation, must be completed within 2-3 half-lives of ¹⁸F.

Table 5: Typical Parameters for Radiochemical Synthesis of an ¹⁸F-Labeled Piperidine Probe

| Parameter | Typical Value/Range | Significance |

| Precursor | Tosylate or Mesylate derivative | Provides a good leaving group for nucleophilic ¹⁸F-fluorination. nih.gov |

| Radiolabeling Method | Nucleophilic substitution with K[¹⁸F]F-K₂₂₂ | Standard and efficient method for ¹⁸F-labeling. |

| Radiochemical Yield (decay-corrected) | 8-15% | Efficiency of the labeling reaction. nih.gov |

| Radiochemical Purity | > 99% | Ensures that radioactivity is associated only with the desired compound. nih.gov |

| Specific Activity | 50-80 GBq/µmol | Measure of radioactivity per mole of compound; high specific activity is crucial for receptor imaging. nih.gov |

| Purification Method | Semi-preparative HPLC | Isolates the pure radiolabeled product. nih.gov |

| Total Synthesis Time | 90-120 min | Must be rapid due to the short half-life of ¹⁸F. nih.gov |

Future Research Directions and Translational Applications of R 1 2 Fluoroethyl Piperidin 3 Amine in Academic Contexts

Design of Novel Chemical Probes for Biological Research

The development of chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. The piperidine (B6355638) core is a prevalent motif in bioactive molecules, and its strategic modification can lead to potent and selective probes. researchgate.net The (R)-1-(2-fluoroethyl)piperidin-3-amine scaffold can be elaborated to generate libraries of diverse small molecules for high-throughput screening campaigns. Such libraries, populated with compounds containing under-represented three-dimensional structural features, are critical for exploring new areas of chemical space and identifying novel "hit" compounds. rsc.org

The introduction of the fluoroethyl group can modulate the physicochemical properties of the resulting probes, such as basicity and lipophilicity, which in turn can influence their cell permeability and target engagement. Furthermore, the chiral nature of the scaffold allows for the investigation of stereospecific interactions with biological targets, a crucial aspect in probe development and optimization. The primary amine at the 3-position serves as a convenient handle for the attachment of various functionalities, including reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of target proteins. The development of such probes would enable researchers to study the function and localization of proteins in their native cellular environment.

A key strategy in modern chemical probe development is the creation of multifunctional molecules built around a central scaffold. mdpi.com this compound can serve as such a "hub" molecule, allowing for the rational, site-selective assembly of different functional components to create sophisticated tools for biochemical research.

Precursors for Advanced Radiopharmaceuticals in Research (focus on synthesis and in vitro validation)

The field of molecular imaging, particularly Positron Emission Tomography (PET), relies heavily on the development of novel radiotracers for the non-invasive visualization and quantification of biological processes in vivo. The incorporation of fluorine-18 (B77423) ([¹⁸F]), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, is a cornerstone of PET tracer design. nih.gov The fluoroethyl group on this compound makes it an ideal precursor for the synthesis of [¹⁸F]-labeled PET tracers.

The synthesis of such radiopharmaceuticals would typically involve a late-stage radiofluorination step, where the non-radioactive fluorine atom is replaced with [¹⁸F]. Alternatively, the [¹⁸F]fluoroethyl group can be introduced onto a suitable piperidine precursor. Molecules containing piperidine and piperazine (B1678402) substructures have demonstrated high affinity for targets such as the sigma-1 receptor, which is overexpressed in various cancers. nih.gov This suggests that radiolabeled derivatives of this compound could be developed as imaging agents for oncology. Another potential application lies in neuroscience, where PET tracers are used to study neurotransmitter systems. For instance, fluorine-18 labeled piperidine derivatives have been synthesized to image the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov

The development of a new radiopharmaceutical involves a rigorous validation process. Initial in vitro studies are crucial to characterize the properties of the novel tracer. These studies typically include:

Cell Binding Assays: Using cell lines that overexpress the target of interest to determine the tracer's affinity and specificity.

Competition Assays: To confirm that the radiotracer binds to the intended target by demonstrating displacement with a known, unlabeled ligand.